molecular formula C14H17N3 B15152205 1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

Cat. No.: B15152205
M. Wt: 227.30 g/mol
InChI Key: PKPMHXAOKQVULU-UHFFFAOYSA-N
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Description

1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a quinoline ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of 1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrrole derivative with a quinoline derivative in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield dihydroquinoline derivatives.

Scientific Research Applications

This compound has several scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and antitumor agent. Its ability to inhibit certain enzymes and pathways makes it a valuable compound for drug discovery and development. Additionally, it is used in the study of molecular interactions and mechanisms of action in various biological systems.

Mechanism of Action

The mechanism of action of 1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine can be compared with other similar compounds, such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. These compounds share a similar core structure but differ in their substituents and biological activities. The unique methyl groups in this compound contribute to its distinct properties and applications. Other similar compounds include pyrrolopyrazine derivatives, which also exhibit diverse biological activities and are used in various scientific research applications.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

InChI

InChI=1S/C14H17N3/c1-8-6-9(2)13-11(7-8)12(15)10-4-5-17(3)14(10)16-13/h6-7H,4-5H2,1-3H3,(H2,15,16)

InChI Key

PKPMHXAOKQVULU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3CCN(C3=N2)C)N)C

Origin of Product

United States

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